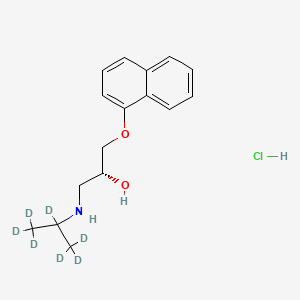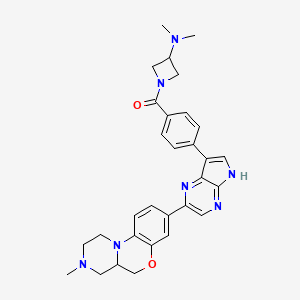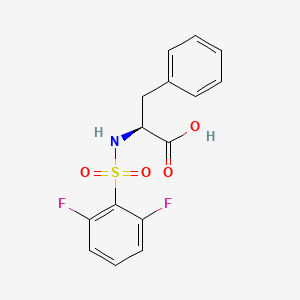
((2,6-Difluorophenyl)sulfonyl)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,6-Difluorophenyl)sulfonyl)-L-phenylalanine is a chemical compound that combines a sulfonyl group with a phenylalanine amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2,6-Difluorophenyl)sulfonyl)-L-phenylalanine typically involves the reaction of 2,6-difluorobenzene-1-sulfonyl chloride with L-phenylalanine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include cooling the reaction mixture to maintain a controlled temperature and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
((2,6-Difluorophenyl)sulfonyl)-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
((2,6-Difluorophenyl)sulfonyl)-L-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents.
Biochemical Research: The compound is used to study enzyme interactions and protein modifications.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of ((2,6-Difluorophenyl)sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- ((2,6-Difluorophenyl)sulfonyl)-L-alanine
- ((2,6-Difluorophenyl)sulfonyl)-L-valine
- ((2,6-Difluorophenyl)sulfonyl)-L-leucine
Uniqueness
((2,6-Difluorophenyl)sulfonyl)-L-phenylalanine is unique due to the presence of both the difluorophenyl sulfonyl group and the phenylalanine moiety. This combination imparts specific chemical properties and biological activities that are distinct from other similar compounds. The difluorophenyl group enhances the compound’s stability and reactivity, while the phenylalanine moiety allows for interactions with biological targets.
Propiedades
Fórmula molecular |
C15H13F2NO4S |
|---|---|
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
(2S)-2-[(2,6-difluorophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13F2NO4S/c16-11-7-4-8-12(17)14(11)23(21,22)18-13(15(19)20)9-10-5-2-1-3-6-10/h1-8,13,18H,9H2,(H,19,20)/t13-/m0/s1 |
Clave InChI |
OPDWDUOCQIUQOZ-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=C(C=CC=C2F)F |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)

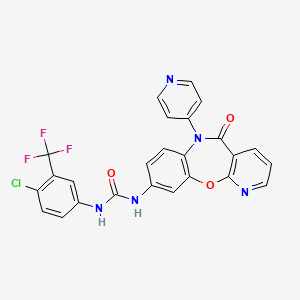

![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)



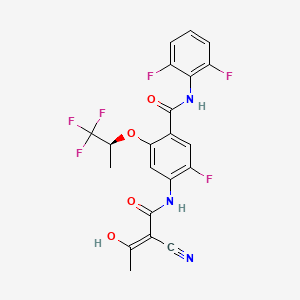
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
